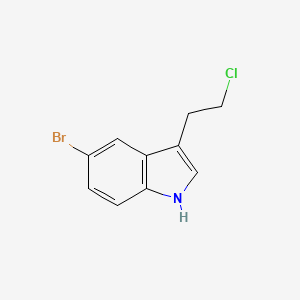![molecular formula C7H9F3O B2377023 [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol CAS No. 2567496-96-0](/img/structure/B2377023.png)
[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol” is a chemical compound with the CAS Number: 2567496-96-0 . It has a molecular weight of 166.14 and its IUPAC name is (1-(trifluoromethyl)cyclopent-3-en-1-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h1-2,11H,3-5H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The exact mass and monoisotopic mass of the compound are both 166.06054939 g/mol . It has a topological polar surface area of 20.2 Ų .Scientific Research Applications
Synthesis of Complex Organic Compounds
[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol has been utilized in the synthesis of complex organic compounds. For instance, it has been used in a [3+2] cycloaddition for constructing the carbocycle of 1-trifluoromethylated cyclopenta[b]indole alkaloids, a crucial transformation in the step-wise dehydrative alkenylation of α-trifluoromethyl alcohols (Dong, Pan, Xu, & Liu, 2014).
Catalyst Development
This compound has also been involved in developing catalysts. For example, it was used in forming a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition on water or under neat conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Synthesis of Bicyclic and Tricyclic Structures
The compound has been instrumental in the synthesis of bicyclic and tricyclic structures. A notable application is the synthesis of 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives using a Prins-type cyclization reaction catalyzed by hafnium triflate (Nakamura, Niiyama, & Yamakawa, 2009).
Applications in Organic Synthesis and Catalysis
It's also found application in organic synthesis and catalysis, as demonstrated by tris(triazolyl)methanol ligands and derivatives, which are valuable for transition metal-mediated reactions (Etayo, Ayats, & Pericàs, 2016).
Impact on Lipid Dynamics
The compound has been studied for its impact on lipid dynamics, particularly in the context of methanol as a solubilizing agent in biological and synthetic membranes (Nguyen et al., 2019).
Novel Synthesis Methods
It has been utilized in the development of novel synthesis methods, such as the heteropoly acid catalyzed synthesis of 8-methyl-2-aryl/alkyl-3-oxabicyclo[3.3.1]non-7-ene derivatives through oxonium-ene cyclization (Anjibabu, Sau, Reddy, Banerjee, & Reddy, 2013).
Safety and Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
[1-(trifluoromethyl)cyclopent-3-en-1-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h1-2,11H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBZUHPNESDQAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(CO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

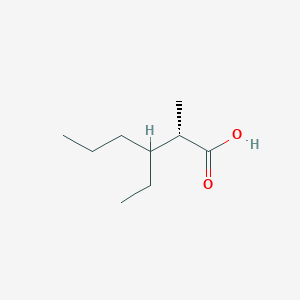
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B2376944.png)
![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2376945.png)
![2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2376947.png)
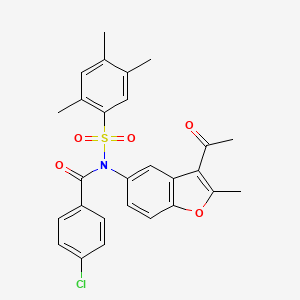
![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2,4(8),5,9-tetraen-6-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B2376949.png)
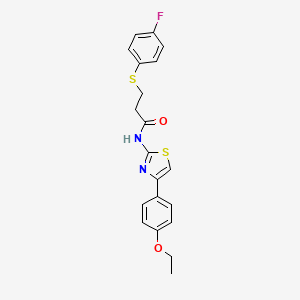
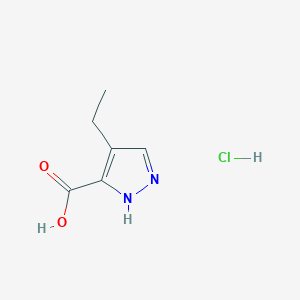
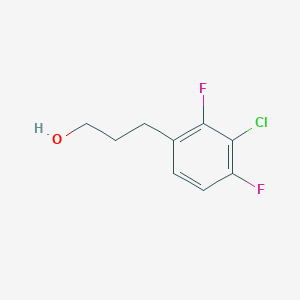
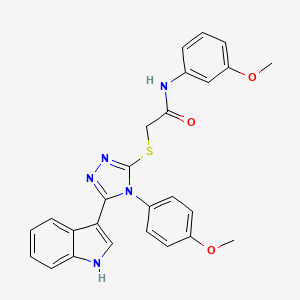
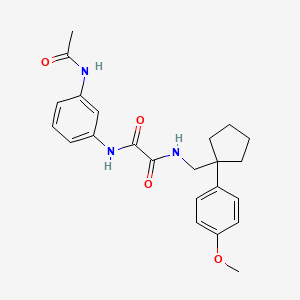
![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2376959.png)
![2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide](/img/structure/B2376960.png)
